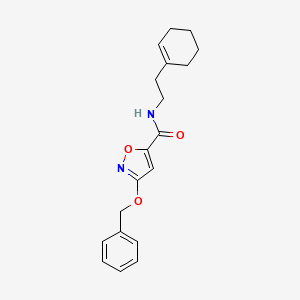

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the isoxazole class of compounds and has a unique structure that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related isoxazole derivatives, focusing on their potency against maximal electroshock (MES) seizures. Some compounds in this category have shown significant protective indices, indicating a potential role in seizure management. Notably, these studies did not find the expected mechanisms like sodium channel binding or efficacy against other convulsant agents, suggesting an unknown mechanism of action (Eddington et al., 2002).

Synthesis and Chemical Transformations

The synthesis of isoxazole derivatives, including those with cyclohexyl and ribofuranosyl groups, is a significant area of study. These syntheses often involve complex reactions, such as converting nitromethyloximes into the isoxazole compounds, indicating the chemical versatility and potential for creating diverse derivatives (Deceuninck et al., 1980).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives, which include isoxazole compounds, has demonstrated promising antimicrobial and antioxidant activities. This suggests the potential utility of these compounds in developing new antimicrobial agents. Some compounds in this category have shown notable efficacy against various microorganisms and possess radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).

Potential in Cancer Research

Some isoxazole derivatives have been investigated for their potential use in cancer treatment. For example, the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties has been explored, with some compounds showing moderate inhibitory effects on tumor cell lines, indicating their potential application in cancer research (Popsavin et al., 2002).

Molecular Transformations and Catalysis

Research has delved into the transformation of arylcarboxamides into various other compounds, demonstrating the potential of isoxazole derivatives in synthetic chemistry and catalysis. These transformations are significant for developing new chemical entities and understanding reaction mechanisms (Prek et al., 2017).

Neuropharmacological Potential

The study of certain isoxazole derivatives has revealed insights into their anticonvulsant activity and toxicity, contributing to a better understanding of their neuropharmacological properties. This research is crucial for developing new neurotherapeutic agents (Jackson et al., 2012).

Exploring Novel Synthetic Pathways

The reaction of benzamide oxime with various reagents to produce different isoxazole derivatives illustrates the diverse synthetic pathways available for these compounds. These studies expand the toolbox of synthetic chemistry, offering new methods for creating complex molecules (Kawashima & Tabei, 1986).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(20-12-11-15-7-3-1-4-8-15)17-13-18(21-24-17)23-14-16-9-5-2-6-10-16/h2,5-7,9-10,13H,1,3-4,8,11-12,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAHZXQEZIMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)

![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)